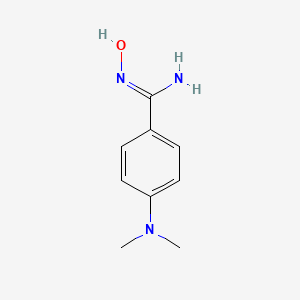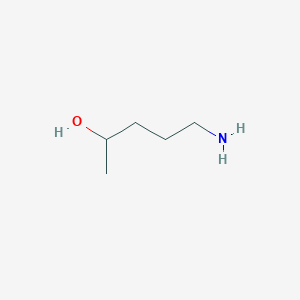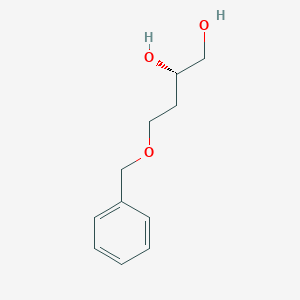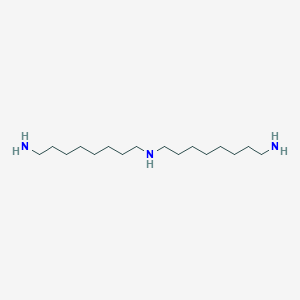
Bis(8-aminooctyl)amine
概要
説明
Bis(8-aminooctyl)amine, also known as 8,8’-Iminodioctylamine, is a chemical compound with the linear formula NH2(CH2)8NH(CH2)8NH2 . It has a molecular weight of 271.49 . It is used as an intermediate in the preparation of alkylguanidine oligomer, which has potent antibacterial activity against both gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of Bis(8-aminooctyl)amine can be achieved through a Fukuyama tri-protected polyamine intermediate . The first option for the synthesis involves four steps starting from 1,8-dibromooctane . In a second approach, the macrocyclic scaffold is obtained by reducing the amide obtained by coupling the mono-guanilated-1,8-diaminoctane and the Cbz-protected 8-aminooctanoic acid .Molecular Structure Analysis
The molecular structure of Bis(8-aminooctyl)amine is represented by the linear formula NH2(CH2)8NH(CH2)8NH2 .Physical And Chemical Properties Analysis
Bis(8-aminooctyl)amine has a boiling point of 190 °C (at a pressure of 3 Torr) and a predicted density of 0.879±0.06 g/cm3 . Its pKa is predicted to be 10.97±0.10 .科学的研究の応用
Biomedical Applications of Poly(amido-amine)s
Poly(amido-amine)s (PAAs), which include compounds like Bis(8-aminooctyl)amine, are used extensively in biomedical applications. They are synthetic tert-amino polymers obtained from the polymerization of primary or secondary aliphatic amines with bis(acrylamide)s. PAAs have diverse biomedical uses such as heavy-metal-ion-complexing polymers, polymers for heparin neutralization, and as non-viral vectors for intracytoplasmic delivery due to their biocompatibility and biodegradability (Ferruti, Marchisio, & Duncan, 2002).
Antineoplastic Agents
Bis(substituted aminoalkylamino)anthraquinones, a class to which Bis(8-aminooctyl)amine belongs, have been studied for their antineoplastic (anti-cancer) activity. Their structure-activity relationship indicates that the position and nature of the nitrogen atom in the side chain are crucial for their antineoplastic properties (Zee-Cheng & Cheng, 1978).
Cytotoxicity of Bis(2-aminoethyl)amine Derivatives
Novel derivatives of bis(2-aminoethyl)amine, a compound structurally related to Bis(8-aminooctyl)amine, have been synthesized and their cytotoxic activity against human cancer cell lines was evaluated. This research is pivotal in understanding the therapeutic potential of these compounds in cancer treatment (Szulczyk et al., 2020).
Photolabile Caging Groups for Amines
Ruthenium bis(bipyridine) complexes, where Bis(8-aminooctyl)amine could potentially be used, act as photolabile protecting groups. These complexes are stable in water and release amines upon irradiation with visible light, making them suitable for biological applications (Zayat, Salierno, & Etchenique, 2006).
Functionalisation of Carbon Nanotubes
Amines like Bis(8-aminooctyl)amine are used to functionalize single-walled carbon nanotubes (SWCNTs). This modification impacts the solubility properties of SWCNTs, making them suitable for various applications in materials science and engineering (Gabriel et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-(8-aminooctyl)octane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N3/c17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18/h19H,1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZITQBHEXYRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNCCCCCCCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436717 | |
| Record name | BIS(8-AMINOOCTYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(8-aminooctyl)amine | |
CAS RN |
39202-36-3 | |
| Record name | 1,17-Diamino-9-azaheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39202-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(8-AMINOOCTYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Octanediamine, N1-(8-aminooctyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(8-aminooctyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



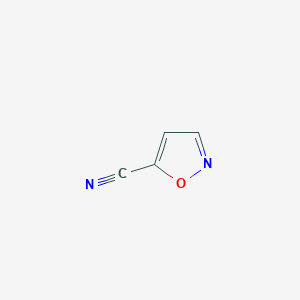
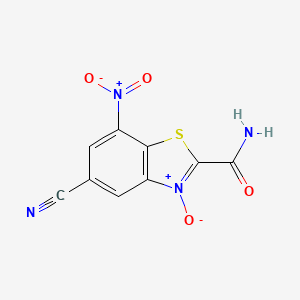
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)



